molecular formula C21H15ClFN3O2S2 B2546626 N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260989-20-5

N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2546626
CAS No.: 1260989-20-5
M. Wt: 459.94
InChI Key: DDJGCQCNNFSACA-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-chlorobenzyl group attached via an acetamide linker and a 2-fluorophenyl substituent at position 3 of the pyrimidine ring.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S2/c22-14-7-5-13(6-8-14)11-24-18(27)12-30-21-25-16-9-10-29-19(16)20(28)26(21)17-4-2-1-3-15(17)23/h1-10H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJGCQCNNFSACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1260989-20-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H15ClFN3O2S2, with a molecular weight of 459.9 g/mol. Its structure features a thieno[3,2-d]pyrimidine core known for various biological activities.

Biological Activity

The biological activity of this compound primarily stems from its thieno[3,2-d]pyrimidine moiety. Compounds containing this scaffold have been reported to exhibit a range of pharmacological effects:

  • Anticancer Activity : Thieno[3,2-d]pyrimidines have shown promise in cancer treatment by inhibiting specific kinases involved in tumor growth and proliferation. Preliminary studies suggest that this compound may similarly inhibit cancer cell lines through kinase inhibition pathways.
  • Antimicrobial Properties : Research indicates that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial activity against various pathogens. The presence of the sulfanyl group in this compound may enhance its interaction with bacterial enzymes or receptors.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have suggested interactions with protein kinases and other cellular targets critical for disease progression.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions of appropriate precursors.
  • Substitution Reactions : The introduction of the chlorobenzyl and fluorophenyl groups through nucleophilic substitution methods.
  • Final Coupling : The final step often involves coupling the sulfanyl acetamide moiety with the thieno[3,2-d]pyrimidine framework.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study 1Investigated the anticancer properties of thieno[3,2-d]pyrimidines and found significant inhibition of tumor cell proliferation.
Study 2Reported antimicrobial efficacy against Gram-positive bacteria for similar thieno compounds.
Study 3Explored enzyme inhibition mechanisms and identified potential targets within metabolic pathways.

Research Findings

Research into the biological activity of this compound is still emerging. However, existing literature suggests that:

  • Target Interactions : The compound may interact with various protein targets implicated in disease processes.
  • Pharmacokinetics : Preliminary data suggest favorable absorption characteristics; however, further studies are necessary to elucidate its pharmacokinetic profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzyl Group
  • Analog from : Replacing 4-chlorobenzyl with 4-fluorobenzyl reduces steric bulk but maintains electronegativity, which may alter target selectivity .
  • Analog from : The 4-(trifluoromethyl)phenyl group in place of 2-fluorophenyl significantly increases lipophilicity (logP) and may enhance blood-brain barrier penetration .
Variations in the Pyrimidine Core
  • Target Compound: The thieno[3,2-d]pyrimidin-4-one core provides planar rigidity, favoring π-π stacking interactions with aromatic residues in proteins.
Sulfanyl Linker Modifications
  • Target Compound : The sulfanyl-acetamide linker balances flexibility and hydrogen-bonding capacity.
  • Analog from : Replacement of the sulfanyl group with a diaminopyrimidine-sulfanyl system (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) introduces additional hydrogen-bond donors, which could improve interactions with polar active sites .

Physicochemical and Structural Data

Table 1: Key Properties of Target Compound and Analogs

Compound Molecular Weight Core Structure Key Substituents Notable Properties Reference
Target Compound 486.93 g/mol Thieno[3,2-d]pyrimidin-4-one 4-Cl-benzyl, 2-F-phenyl High logP (~3.5), planar core
Analog 478.47 g/mol Pyrido[2,3-d]pyrimidin-4-one 4-F-benzyl, 2-F-phenyl Reduced steric hindrance
Analog 495.88 g/mol Pyrimidine 4-CF3-phenyl, 6-methyl Enhanced lipophilicity (logP ~4.2)
Analog 521.89 g/mol Thieno[3,2-d]pyrimidin-4-one 4-Cl-phenyl, 2-CF3-phenyl Strong electron-withdrawing effects

Research Findings and Implications

  • Electronic Effects : The 2-fluorophenyl group in the target compound provides moderate electron withdrawal compared to trifluoromethyl analogs (), which may balance activity and toxicity .
  • Crystallographic Insights : Crystal structures of related N-substituted acetamides () reveal that dihedral angles between aromatic rings (e.g., 65.2° in ) influence packing efficiency and intermolecular interactions, which correlate with solubility and bioavailability .
  • Synthetic Feasibility : Diazonium salt coupling methods () and Suzuki-Miyaura cross-coupling () are applicable for modifying the pyrimidine core, enabling rapid generation of analogs .

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